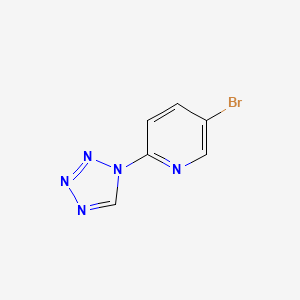

5-bromo-2-(1H-tetrazol-1-yl)pyridine

概要

説明

5-Bromo-2-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1H-tetrazol-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures[2][2].

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality[2][2].

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 5-amino-2-(1H-tetrazol-1-yl)pyridine or 5-thio-2-(1H-tetrazol-1-yl)pyridine.

Oxidation Products: Oxidized derivatives of the tetrazole ring.

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-(1H-tetrazol-1-yl)pyridine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Activity: The compound has demonstrated antibacterial effects against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . These properties make it a candidate for developing new antibiotics.

- Anticancer Potential: Research indicates that this compound can bind to DNA, which is crucial for its potential use as an anticancer agent. Derivatives have exhibited cytotoxicity against cancer cell lines, suggesting that modifications could enhance efficacy .

Material Science

In material science, this compound is being explored for:

- Development of Advanced Materials: The compound is investigated for use in creating polymers and coordination complexes, which can have applications in electronics and nanotechnology .

Biological Studies

The compound serves as a valuable probe in biochemical assays:

- Enzyme Interactions: It aids in studying enzyme interactions and cellular processes due to its ability to modulate biological pathways by interacting with specific molecular targets .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | Similar pyridine-tetrazole structure | Antibacterial activity |

| 5-Chloro-2-(1H-tetrazol-1-yl)pyridine | Chlorine instead of bromine | Potentially different biological activity |

| 5-Bromo-3-(1H-tetrazol-5-yl)pyridine | Substituted at the 3-position | Varying electronic properties affecting reactivity |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against multiple strains, reinforcing its potential as an antimicrobial agent .

- Anticancer Research : Investigations into the compound's ability to bind DNA revealed that it could potentially serve as a scaffold for developing new anticancer drugs .

- Material Development : Recent advancements in synthesizing cationic Iridium(III) complexes with tetrazole-pyridine ligands showcased the compound's utility in creating materials with aggregation-induced emission properties .

作用機序

The mechanism of action of 5-Bromo-2-(1H-tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tetrazole ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .

類似化合物との比較

- 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

- 5-Bromo-2-(2H-tetrazol-5-yl)pyridine

- 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine

Comparison: 5-Bromo-2-(1H-tetrazol-1-yl)pyridine is unique due to the position of the tetrazole ring and the presence of the bromine atom, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and material science .

生物活性

5-Bromo-2-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound that combines a bromine atom, a pyridine ring, and a tetrazole moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C_6H_5BrN_4

- Molecular Weight : 240.06 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyridine ring and a tetrazole group at the 2-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- DNA Binding : The compound has shown significant binding affinity to DNA, which may contribute to its potential as an anticancer agent.

- Antioxidant Activity : It has demonstrated antioxidant properties, suggesting possible applications in protecting cells from oxidative stress.

- Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal activity against various pathogens, indicating potential therapeutic uses in infectious diseases .

Although detailed mechanisms remain under investigation, preliminary studies suggest that the biological activity of this compound may involve:

- Interaction with nucleic acids and proteins due to its electrophilic bromine substituent.

- Modulation of enzyme activity through binding to specific active sites on target proteins.

Antimicrobial Activity

A study focused on the synthesis of various tetrazole derivatives, including this compound, reported in vitro antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the structural symmetry of tetrazoles plays a crucial role in their inhibitory effects against these pathogens .

Anticancer Potential

Research has highlighted the compound's ability to bind to DNA, which is critical for its potential use as an anticancer agent. A comparative analysis showed that derivatives with similar structures exhibited cytotoxicity against cancer cell lines, suggesting that modifications to the tetrazole or pyridine components could enhance efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | Similar pyridine-tetrazole structure | Antibacterial activity |

| 5-Chloro-2-(1H-tetrazol-1-yl)pyridine | Chlorine instead of bromine | Potentially different biological activity |

| 5-Bromo-3-(1H-tetrazol-5-yl)pyridine | Substituted at the 3-position | Varying electronic properties affecting reactivity |

特性

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMHJWFLYFYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399752 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296796-44-6 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。